molecular formula C17H13N3O3S2 B2964206 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477215-62-6

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2964206
CAS No.: 477215-62-6
M. Wt: 371.43
InChI Key: DMCWDOKCDJGXIS-UHFFFAOYSA-N
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Description

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C17H13N3O3S2 and its molecular weight is 371.43. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Novel Compounds

Several studies have focused on designing and synthesizing novel compounds that incorporate the thiadiazole scaffold, often associated with significant biological properties. For instance, microwave-assisted synthesis has facilitated the creation of Schiff’s bases containing thiadiazole and benzamide groups, demonstrating a potential for anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The synthesis process benefits from solvent-free conditions under microwave irradiation, highlighting an efficient approach to creating compounds with promising biological activities (Tiwari et al., 2017).

Antibacterial and Antifungal Activities

Research into the antibacterial and antifungal properties of novel thiadiazole derivatives has been a significant area of interest. Studies have shown that these compounds exhibit promising activity against a range of gram-positive and gram-negative bacteria, as well as various fungi. The synthesis of these compounds often involves the reaction of amino-triazole derivatives with carboxylic acid derivatives, resulting in heterocyclic compounds characterized by their antibacterial and antifungal activities (Patel & Patel, 2015).

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored through the synthesis and evaluation of novel compounds. By utilizing Schiff base chemistry and microwave-assisted synthesis, researchers have developed compounds that exhibit cytotoxic activity against various cancer cell lines at non-cytotoxic concentrations to normal cells. This research underscores the therapeutic potential of thiadiazole derivatives in cancer treatment, with specific compounds showing promising GI50 values comparable to standard drugs (Tiwari et al., 2017).

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c21-15(12-6-7-13-14(8-12)23-10-22-13)18-16-19-20-17(25-16)24-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCWDOKCDJGXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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